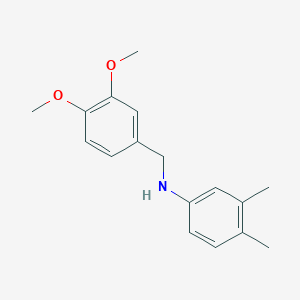
5-(5-phenylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-phenylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that belongs to the oxadiazole family. It has been found to possess unique properties that make it useful in drug discovery, material science, and other applications.
Mécanisme D'action
The mechanism of action of 5-(5-phenylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 5-(5-phenylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and pain. It has also been found to have a good safety profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-(5-phenylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a useful tool for studying the inflammatory response and pain pathways. However, one limitation of this compound is its solubility, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 5-(5-phenylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole. One potential direction is the development of new drugs based on this compound for the treatment of pain and inflammation. Another potential direction is the exploration of its potential applications in material science, such as in the development of new polymers and other materials. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 5-(5-phenylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole involves the reaction of 5-phenylisoxazole-3-carboxylic acid with tetrahydrofuran-3-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting compound is then reacted with a reducing agent such as sodium borohydride to yield the final product.
Applications De Recherche Scientifique
The compound 5-(5-phenylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been the subject of extensive scientific research due to its potential applications in various fields. One of the major applications of this compound is in drug discovery. It has been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
3-(oxolan-3-yl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-2-4-10(5-3-1)13-8-12(17-20-13)15-16-14(18-21-15)11-6-7-19-9-11/h1-5,8,11H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWITUTVOZYXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Phenylisoxazol-3-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5687216.png)
![1-(2-{1-(2,5-dimethylphenyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}ethyl)-5-methyl-1H-tetrazole](/img/structure/B5687230.png)
![methyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5687242.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-nitrobenzamide](/img/structure/B5687243.png)
![9-(2,5-dimethyl-3-furoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687248.png)


![1-{[1-benzyl-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5687280.png)
![2-propyl-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687288.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5687293.png)
![2,3-dihydro-1,4-benzodioxin-6-yl[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5687298.png)
![(1R*,5R*)-N,N-dimethyl-6-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5687303.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5687308.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5687313.png)